molecular formula C9H7N3O3 B8128929 2-(4-Cyano-2-nitrophenyl)acetamide

2-(4-Cyano-2-nitrophenyl)acetamide

Cat. No.: B8128929
M. Wt: 205.17 g/mol
InChI Key: MVQWQSPZCIZTID-UHFFFAOYSA-N
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Description

2-(4-Cyano-2-nitrophenyl)acetamide is an organic compound that features both a cyano group and a nitro group attached to a phenyl ring, with an acetamide group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyano-2-nitrophenyl)acetamide typically involves the condensation of 2-nitroaniline with cyanoacetic acid in the presence of a coupling agent such as dicyclohexyl carbodiimide and a catalyst like 4-N,N-dimethylaminopyridine in dimethylformamide . This reaction yields the desired cyanoacetamide derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyano-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can form heterocyclic structures through cyclization reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Cyclization: Reagents like sulfur or phosphorus compounds under heating conditions.

Major Products

    Reduction: 2-(4-Amino-2-nitrophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Heterocyclic compounds such as thiophenes or pyrroles.

Scientific Research Applications

2-(4-Cyano-2-nitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(4-Cyano-2-nitrophenyl)acetamide in biological systems is not well-documented. its structural features suggest it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The cyano and nitro groups may also play roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-N-(2-nitrophenyl)acetamide: Similar structure but with different substitution patterns.

    2-Cyano-N-(4-nitrophenyl)acetamide: Another isomer with the nitro group in a different position.

    N-(4-Cyano-2-nitrophenyl)acetamide: Variation in the position of the cyano group.

Uniqueness

The combination of cyano and nitro groups on the phenyl ring, along with the acetamide group, provides a versatile scaffold for further chemical modifications and applications in various fields .

Properties

IUPAC Name

2-(4-cyano-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-5-6-1-2-7(4-9(11)13)8(3-6)12(14)15/h1-3H,4H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQWQSPZCIZTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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